molecular formula C17H16O4 B8381398 (2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid CAS No. 78281-84-2

(2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid

Cat. No.: B8381398
CAS No.: 78281-84-2
M. Wt: 284.31 g/mol
InChI Key: HMMHFPSKHKAPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

78281-84-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2-[4-[[2-(carboxymethyl)phenyl]methyl]phenyl]acetic acid

InChI

InChI=1S/C17H16O4/c18-16(19)10-13-7-5-12(6-8-13)9-14-3-1-2-4-15(14)11-17(20)21/h1-8H,9-11H2,(H,18,19)(H,20,21)

InChI Key

HMMHFPSKHKAPQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.8 g of 2-(4-carboxymethylbenzoyl)phenylacetic acid in 15 ml of methanol was added to 9.0 g of zinc amalgam, 17.5 ml of conc. hydrochloric acid and 7.5 ml of water. The mixture was heated under reflux for 5 hours with stirring. After the reaction, the reaction mixture was cooled, and the zinc amalgam was removed by decantation. Water (100 ml) was added, and the mixture was extracted with ether. The ethereal layer was washed with a saturated aqueous solution of sodium chloride. The ether was distilled off to afford a yellow oily product. Methanol (20 ml) was added to dissolve it. Then, 60 ml of a 10% sodium hydroxide solution was added to the solution, and the solution was heated under reflux for 3 hours with stirring. After the reaction, the reaction mixture was cooled, acidified with conc. hydrochloric acid, and extracted with ether. The ethereal layer was washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The ether was then distilled off. The residue was chromatographed on a silica gel column using a mixture of chloroform and methanol (95:5) as an eluent. A solid was obtained from the eluate. Recrystallization from ether afforded 1.67 g of 2-(4-carboxymethylbenzyl)phenylacetic acid as colorless plate-like crystals having a melting point of 155° to 156° C.
Name
2-(4-carboxymethylbenzoyl)phenylacetic acid
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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